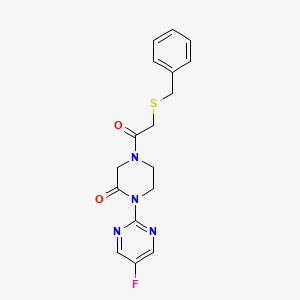

4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

Fluoro-nitrobenzene derivatives undergo nucleophilic aromatic substitution reactions, which are foundational for synthesizing various organic compounds. For example, "3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene" was prepared through different pathways and subjected to nucleophilic aromatic substitution with oxygen, sulfur, and nitrogen nucleophiles to afford novel (pentafluorosulfanyl)benzenes with a 3,5-disubstitution pattern (Ajenjo et al., 2016).

Synthesis of Antimicrobial Agents

Fluoro-nitrobenzene derivatives have been used in the synthesis of compounds with significant antimicrobial activity. For instance, "New (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones" carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring were synthesized and showed potent antimicrobial activity against a range of bacteria and fungi (Liaras et al., 2011).

PET Imaging Applications

Fluoro-nitrobenzene derivatives have been explored for their potential in PET imaging. A study focused on the synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, utilizing a compound synthesized from dimethyl-2-nitroterephthalate and 2,5-dimethyl-2,5-hexanediol (Wang et al., 2014).

Catalytic Activity in Organic Reactions

Compounds related to fluoro-nitrobenzene have shown catalytic activity in various organic reactions. "New copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione" acts as a catalyst for the peroxidative oxidation of cyclohexane to cyclohexanol, cyclohexanone, and cyclohexyl hydroperoxide, showcasing the potential of fluoro-nitrobenzene derivatives in catalysis (Mahmudov et al., 2010).

Liquid Crystal Research

Fluorinated compounds, including fluoro-nitrobenzene derivatives, have been investigated for their phase transition behavior in liquid crystal research. A study on "Synthesis and characterisation of benzoxazole-based liquid crystals possessing 3,5-difluorophenyl unit" highlighted the impact of fluorination on the mesophase ranges and photoluminescence emission, suggesting the role of such compounds in the development of liquid crystal displays and photoluminescent materials (Hu et al., 2014).

Propriétés

IUPAC Name |

4-fluoro-2-nitro-1-pentan-3-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-3-9(4-2)16-11-6-5-8(12)7-10(11)13(14)15/h5-7,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFZQPSLPLOWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2774258.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2774259.png)

![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774260.png)

![4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774262.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2774265.png)

![2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774273.png)

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2774277.png)